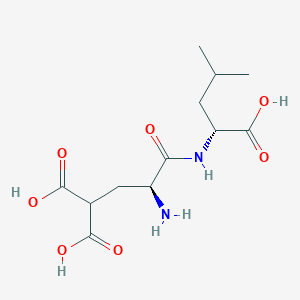
gamma-Carboxyglutamylleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Carboxyglutamylleucine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a dipeptide consisting of gamma-carboxyglutamic acid and leucine. Gamma-carboxyglutamic acid is known for its role in blood coagulation and bone metabolism, while leucine is an essential amino acid involved in protein synthesis and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Carboxyglutamylleucine can be synthesized through a series of chemical reactions involving the coupling of gamma-carboxyglutamic acid and leucine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Gamma-Carboxyglutamylleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Gamma-Carboxyglutamylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: this compound is used in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of gamma-Carboxyglutamylleucine involves its interaction with specific molecular targets and pathways. Gamma-carboxyglutamic acid residues in the compound can bind to metal ions, which play a crucial role in its biological activity. These interactions can influence various cellular processes, including blood coagulation and bone metabolism.
Comparison with Similar Compounds
Gamma-Carboxyglutamylleucine can be compared with other similar compounds, such as:
Gamma-Carboxyglutamic Acid: Known for its role in blood coagulation and bone metabolism.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Gamma-Carboxyglutamylvaline: Another dipeptide with similar properties but different biological activities.
Properties
CAS No. |
64153-44-2 |
|---|---|
Molecular Formula |
C12H20N2O7 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-[[(1R)-1-carboxy-3-methylbutyl]amino]-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C12H20N2O7/c1-5(2)3-8(12(20)21)14-9(15)7(13)4-6(10(16)17)11(18)19/h5-8H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-,8+/m0/s1 |
InChI Key |
DCWOKAPZXIAWMW-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















